molecular formula C18H20N2O3S B247830 1-[(3-Methylphenoxy)acetyl]-4-(2-thienylcarbonyl)piperazine

1-[(3-Methylphenoxy)acetyl]-4-(2-thienylcarbonyl)piperazine

Numéro de catalogue B247830
Poids moléculaire: 344.4 g/mol
Clé InChI: ISRDVLBWUZCMAP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-[(3-Methylphenoxy)acetyl]-4-(2-thienylcarbonyl)piperazine, also known as TAK-659, is a small molecule inhibitor that has been studied for its potential therapeutic applications. This compound has been found to have promising results in the treatment of various diseases, including cancer and autoimmune disorders. In

Mécanisme D'action

The mechanism of action of 1-[(3-Methylphenoxy)acetyl]-4-(2-thienylcarbonyl)piperazine involves the inhibition of Bruton's tyrosine kinase (BTK). BTK is a protein kinase that plays a crucial role in B-cell signaling and activation. Inhibition of BTK by 1-[(3-Methylphenoxy)acetyl]-4-(2-thienylcarbonyl)piperazine leads to the suppression of B-cell activation and proliferation, which is beneficial in the treatment of cancer and autoimmune disorders. Additionally, 1-[(3-Methylphenoxy)acetyl]-4-(2-thienylcarbonyl)piperazine has been found to inhibit the production of inflammatory cytokines, which further contributes to its therapeutic effects.
Biochemical and Physiological Effects:
1-[(3-Methylphenoxy)acetyl]-4-(2-thienylcarbonyl)piperazine has been found to have various biochemical and physiological effects. In preclinical studies, it has been found to inhibit the growth of cancer cells and reduce the severity of autoimmune disorders. Additionally, 1-[(3-Methylphenoxy)acetyl]-4-(2-thienylcarbonyl)piperazine has been found to inhibit the production of inflammatory cytokines, which are known to play a role in the development of various diseases. These findings suggest that 1-[(3-Methylphenoxy)acetyl]-4-(2-thienylcarbonyl)piperazine may have potential therapeutic applications in the treatment of cancer and autoimmune disorders.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of using 1-[(3-Methylphenoxy)acetyl]-4-(2-thienylcarbonyl)piperazine in lab experiments is its specificity for BTK inhibition. This compound has been found to selectively inhibit BTK, which is beneficial in the treatment of diseases that involve B-cell activation and proliferation. Additionally, 1-[(3-Methylphenoxy)acetyl]-4-(2-thienylcarbonyl)piperazine has been found to have a favorable pharmacokinetic profile, which makes it suitable for use in preclinical and clinical studies.
One of the limitations of using 1-[(3-Methylphenoxy)acetyl]-4-(2-thienylcarbonyl)piperazine in lab experiments is its potential toxicity. Although this compound has been found to have promising results in preclinical studies, its safety and efficacy in humans have not been fully established. Additionally, the long-term effects of 1-[(3-Methylphenoxy)acetyl]-4-(2-thienylcarbonyl)piperazine on the immune system and other physiological processes are not yet known.

Orientations Futures

There are several future directions that can be explored in the study of 1-[(3-Methylphenoxy)acetyl]-4-(2-thienylcarbonyl)piperazine. One potential direction is the development of more potent and selective BTK inhibitors. Another direction is the investigation of the potential therapeutic applications of 1-[(3-Methylphenoxy)acetyl]-4-(2-thienylcarbonyl)piperazine in other diseases, such as rheumatoid arthritis and multiple sclerosis. Additionally, the long-term effects of 1-[(3-Methylphenoxy)acetyl]-4-(2-thienylcarbonyl)piperazine on the immune system and other physiological processes should be studied in more detail to establish its safety and efficacy in humans.
Conclusion:
In conclusion, 1-[(3-Methylphenoxy)acetyl]-4-(2-thienylcarbonyl)piperazine is a small molecule inhibitor that has promising potential as a therapeutic agent in the treatment of cancer and autoimmune disorders. Its mechanism of action involves the inhibition of BTK, which is crucial in B-cell signaling and activation. Although 1-[(3-Methylphenoxy)acetyl]-4-(2-thienylcarbonyl)piperazine has been found to have promising results in preclinical studies, its safety and efficacy in humans have not been fully established. Further studies are needed to investigate its potential therapeutic applications and long-term effects.

Méthodes De Synthèse

The synthesis of 1-[(3-Methylphenoxy)acetyl]-4-(2-thienylcarbonyl)piperazine involves the reaction of 3-methylphenoxyacetic acid with 2-thiophenecarbonyl chloride in the presence of N,N-diisopropylethylamine (DIPEA) and 1,4-dioxane. The resulting product is then treated with piperazine in the presence of DIPEA and dichloromethane to obtain the final compound. The synthesis of this compound has been reported in various research articles and patents.

Applications De Recherche Scientifique

1-[(3-Methylphenoxy)acetyl]-4-(2-thienylcarbonyl)piperazine has been studied for its potential therapeutic applications in various diseases. It has been found to have promising results in the treatment of cancer, autoimmune disorders, and inflammatory diseases. In a preclinical study, 1-[(3-Methylphenoxy)acetyl]-4-(2-thienylcarbonyl)piperazine was found to inhibit the growth of B-cell lymphoma cells and improve survival rates in mice. In another study, 1-[(3-Methylphenoxy)acetyl]-4-(2-thienylcarbonyl)piperazine was found to reduce the severity of autoimmune disorders in mice by inhibiting the activity of B-cells. These findings suggest that 1-[(3-Methylphenoxy)acetyl]-4-(2-thienylcarbonyl)piperazine may have potential therapeutic applications in the treatment of cancer and autoimmune disorders.

Propriétés

Nom du produit

1-[(3-Methylphenoxy)acetyl]-4-(2-thienylcarbonyl)piperazine

Formule moléculaire

C18H20N2O3S

Poids moléculaire

344.4 g/mol

Nom IUPAC

2-(3-methylphenoxy)-1-[4-(thiophene-2-carbonyl)piperazin-1-yl]ethanone

InChI

InChI=1S/C18H20N2O3S/c1-14-4-2-5-15(12-14)23-13-17(21)19-7-9-20(10-8-19)18(22)16-6-3-11-24-16/h2-6,11-12H,7-10,13H2,1H3

Clé InChI

ISRDVLBWUZCMAP-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)C(=O)C3=CC=CS3

SMILES canonique

CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)C(=O)C3=CC=CS3

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.